N-Acetylretinylamine

Description

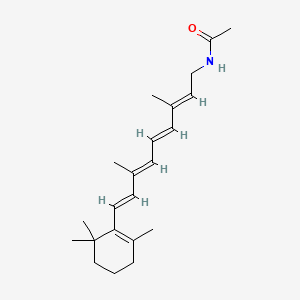

N-Acetylretinylamine (hypothetical structure inferred from nomenclature) is a retinoid derivative hypothesized to involve the acetylation of the primary amine group in retinylamine (a vitamin A analog). Retinoids are critical for cellular differentiation, vision, and immune function. Acetylation of amines, as seen in compounds like N-Acetyltyramine and acetanilide, often enhances metabolic stability or modulates bioavailability .

Properties

CAS No. |

43219-29-0 |

|---|---|

Molecular Formula |

C22H33NO |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]acetamide |

InChI |

InChI=1S/C22H33NO/c1-17(9-7-10-18(2)14-16-23-20(4)24)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3,(H,23,24)/b10-7+,13-12+,17-9+,18-14+ |

InChI Key |

OUTQBMOPYRYXQE-QHLGVNSISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C |

Other CAS No. |

43219-29-0 |

Synonyms |

N-acetylretinylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Acetyltyramine

- Structure: N-[2-(4-Hydroxyphenyl)ethyl]acetamide (C₁₀H₁₃NO₂) .

- Role : Derived from tyramine, it is involved in neurotransmitter regulation and oxidative stress responses.

- Key Differences: Unlike retinylamine derivatives, N-Acetyltyramine lacks a retinoid backbone, limiting its interaction with retinoic acid receptors.

Acetanilide (N-Acetylarylamine)

- Structure: N-Phenylacetamide (C₈H₉NO) .

- Role : Historically used as an analgesic and antipyretic.

- Metabolism: Hepatic microsomal enzymes convert acetanilide to N-acetyl-p-aminophenol (acetaminophen), with strain-dependent metabolic efficiency noted in rabbits .

N-Acetylcysteine Derivatives

- Structure : Variants include Fmoc-protected cysteine and benzoylated analogs (e.g., compounds 2a–e, 3a–e) .

- Role : Primarily antioxidants or peptide synthesis intermediates.

- Synthesis: Uses reagents like EDCI, HOBt, and DIEA for amide bond formation , contrasting with retinoid-specific pathways.

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Pathways : this compound would likely require retinylamine as a precursor, followed by acetylation via reagents like acetic anhydride or enzymatic N-acetyltransferases (similar to arylamine N-acetyltransferase in ). Current methods for N-acetylated amines use EDCI/HOBt coupling or direct acylation .

- Metabolic Contrasts: Acetanilide’s hepatic metabolism differs starkly from retinoids, which are processed via cytochrome P450 enzymes and retinal dehydrogenases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.